molecular formula C21H19ClN4OS2 B4082496 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4082496
M. Wt: 443.0 g/mol
InChI Key: OFIYSVHDRDNAAU-UHFFFAOYSA-N
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Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction where the chlorophenyl group is introduced.

    Formation of the Pyrazolone Core: This is typically done through the condensation of a hydrazine derivative with an appropriate β-keto ester.

    Final Assembly: The final step involves the coupling of the benzothiazole and pyrazolone intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is studied for its potential use in organic electronics and as a component in advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It may inhibit specific enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is unique due to its specific structural features, such as the combination of a benzothiazole ring, a chlorophenyl group, and a pyrazolone core

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[2-(4-chlorophenyl)sulfanylethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS2/c1-13(23-11-12-28-16-9-7-15(22)8-10-16)19-14(2)25-26(20(19)27)21-24-17-5-3-4-6-18(17)29-21/h3-10,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYSVHDRDNAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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